

# Isolupalbigenin: A Comparative Analysis of In Silico Predictions and In Vitro Experimental Results

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Compound of Interest					
Compound Name:	Isolupalbigenin				
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A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of computational and laboratory findings for the promising anti-cancer compound, **Isolupalbigenin**.

This guide provides a comprehensive comparison of the predicted biological activities of **Isolupalbigenin** from computational (in silico) models with its observed effects in laboratory (in vitro) experiments. The data presented herein is crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.

## Data Summary: In Silico vs. In Vitro

The following tables summarize the key quantitative data from both computational predictions and experimental assays, offering a clear comparison of the predicted efficacy and characteristics of **Isolupalbigenin** with its real-world performance in a laboratory setting.

In Silico Prediction: Molecular Docking against Estrogen Receptor Alpha (ERα)	Value	
Binding Energy (kcal/mol)	-9.148	
Comparison to Estradiol (kcal/mol)	Stronger Binding Affinity	
Comparison to 4-Hydroxytamoxifen (kcal/mol)	Weaker Binding Affinity (-9.556)	



In Silico Prediction: Molecular Dynamics Simulation			lue		
Stability of Isolupalbigenin-ERα Complex (Median RMSD)			2.80 Å		
In Silico Prediction: ADMET Profile			Prediction		
Hepatotoxicity			Unlikely		
Carcinogenicity			Unlikely		
Intestinal Absorption			High		
Caco-2 Permeability		Me	Medium		
Volume of Distribution (Vd)		Me	Medium		
In Vitro Experiment: Cytotoxic Activity (IC50 Values)	MCF-7 (Breast Cancer)	T47D (Breas Cancer)	et HeLa (Cervical Cancer)	Vero (Normal Kidney Cells)	
Isolupalbigenin (μg/mL)	31.62 ± 2.86	54.17 ± 2.69	122.16 ± 5.17	165 ± 11.81	
Isolupalbigenin (μΜ)	77.79 ± 7.04	133.27 ± 6.62	2 300.53 ± 12.72	405.92 ± 29.05	
Doxorubicin (Positive Control) (μΜ)	35.59 ± 3.08	0.31 ± 0.06	6.22 ± 0.14	101.83 ± 5.56	

# **Experimental Protocols**

Detailed methodologies for the key experiments are provided below to ensure reproducibility and for a clear understanding of the data generation process.



## In Vitro: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to assess the cytotoxic effects of **Isolupalbigenin** on various cancer cell lines (MCF-7, T47D, HeLa) and a normal cell line (Vero).[1][2][3]

- Cell Culture: The cell lines were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The following day, the cells were treated with various concentrations
  of Isolupalbigenin and a positive control (Doxorubicin) for a specified incubation period.
- MTT Addition: After incubation, the medium was replaced with a fresh medium containing
   MTT solution, and the plates were incubated for an additional few hours.
- Formazan Solubilization: The MTT solution was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

#### In Silico: Molecular Docking

Molecular docking studies were performed to predict the binding affinity and interaction of **Isolupalbigenin** with its potential target, the estrogen receptor alpha (ER $\alpha$ ).[1][2][3]

 Protein and Ligand Preparation: The 3D structure of the ERα protein was obtained from the Protein Data Bank (PDB). The 3D structure of Isolupalbigenin was generated and optimized.



- Docking Protocol Validation: The docking protocol was validated by redocking the cocrystallized ligand into the active site of the protein and calculating the root-mean-square deviation (RMSD).
- Molecular Docking Simulation: **Isolupalbigenin** was docked into the active site of ERα using software such as AutoDock Vina.
- Binding Energy Calculation: The binding energies of the different poses were calculated to identify the most favorable binding mode.
- Interaction Analysis: The interactions between Isolupalbigenin and the amino acid residues
  of the ERα active site were analyzed.

### In Silico: Molecular Dynamics Simulation

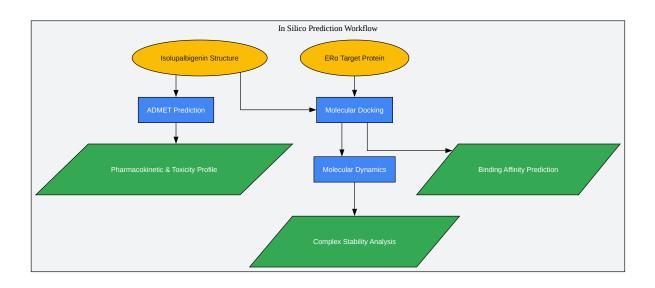
Molecular dynamics simulations were conducted to assess the stability of the **Isolupalbigenin**-ER $\alpha$  complex over time.[1][2]

- System Preparation: The docked complex of **Isolupalbigenin** and ERα was placed in a simulation box with a specific water model and ions to neutralize the system.
- Simulation Run: The simulation was run for a specified period (e.g., 100 ns) under defined temperature and pressure conditions.
- Trajectory Analysis: The trajectory of the simulation was analyzed to calculate the root-meansquare deviation (RMSD) of the protein and ligand, providing insights into the stability of the complex.

#### **Visualizations**

The following diagrams illustrate the key pathways and workflows discussed in this guide.

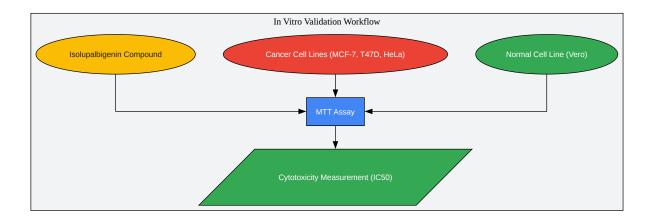




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Caption: In Silico Prediction Workflow for Isolupalbigenin.

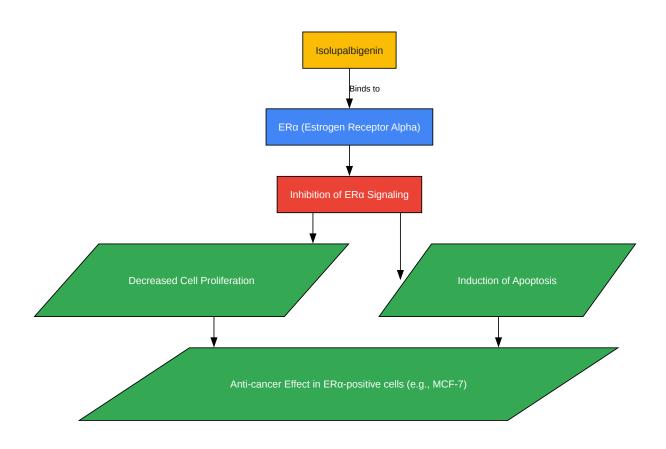




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Caption: In Vitro Validation Workflow for Isolupalbigenin.





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Caption: Proposed Signaling Pathway of Isolupalbigenin.

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